molecular formula C14H22N2O4S2 B2747164 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide CAS No. 2415541-34-1

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2747164
CAS No.: 2415541-34-1
M. Wt: 346.46
InChI Key: NCYQEMRCKNIORS-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C14H22N2O4S2 and a molecular weight of 346.46

Preparation Methods

The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Chemical Reactions Analysis

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:

  • N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
  • N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-11-8-12(21-9-11)13(17)15-10-14(20-2)4-6-16(7-5-14)22(3,18)19/h8-9H,4-7,10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYQEMRCKNIORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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